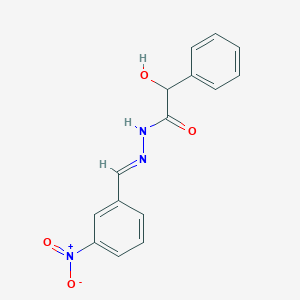
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide, also known as NBPHA, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a derivative of hydrazide and has a nitrobenzylidene group attached to it, which makes it a highly reactive and versatile molecule.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest. This compound has been shown to inhibit the expression of various oncogenes and activate the expression of tumor suppressor genes. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high reactivity, which makes it a versatile molecule for various applications. In addition, this compound is relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide. One of the future directions is the development of more potent and selective anticancer agents based on this compound. Another future direction is the study of the corrosion inhibition properties of this compound on various metals. In addition, the development of new analytical methods based on this compound for the determination of various metal ions is also a future direction. Finally, the study of the potential toxicity of this compound and its derivatives is also an important future direction.
Synthesemethoden
The synthesis of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is a multi-step process that involves the reaction of phenylacetic acid with hydrazine hydrate to form phenylacetohydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of acetic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In material science, this compound has been studied for its potential as a corrosion inhibitor. Studies have shown that this compound can effectively inhibit the corrosion of various metals such as steel and aluminum. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.
Eigenschaften
Molekularformel |
C15H13N3O4 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(12-6-2-1-3-7-12)15(20)17-16-10-11-5-4-8-13(9-11)18(21)22/h1-10,14,19H,(H,17,20)/b16-10+ |
InChI-Schlüssel |
ZSFBWBXPWTVDHL-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)

![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)



![2-(3-methylphenoxy)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B274098.png)


![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)

![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)
